molecular formula C11H14N2S B5819732 1-Cyclopropyl-3-(3-methylphenyl)thiourea

1-Cyclopropyl-3-(3-methylphenyl)thiourea

Cat. No.: B5819732
M. Wt: 206.31 g/mol
InChI Key: OHBPTMRJSCLQIB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclopropylamine with 3-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

Cyclopropylamine+3-Methylphenyl isothiocyanateThis compound\text{Cyclopropylamine} + \text{3-Methylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopropylamine+3-Methylphenyl isothiocyanate→this compound

The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Potential use as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-(3-chlorophenyl)thiourea
  • 1-Cyclopropyl-3-(3-methoxyphenyl)thiourea
  • 1-Cyclopropyl-3-(3-nitrophenyl)thiourea

Uniqueness

1-Cyclopropyl-3-(3-methylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances its binding affinity to molecular targets. Additionally, the 3-methylphenyl group contributes to its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-cyclopropyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-3-2-4-10(7-8)13-11(14)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBPTMRJSCLQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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